molecular formula C18H26N2O2 B13072565 Racemic-(5S,9S)-Tert-Butyl 9-Phenyl-1,7-Diazaspiro[4.4]Nonane-7-Carboxylate

Racemic-(5S,9S)-Tert-Butyl 9-Phenyl-1,7-Diazaspiro[4.4]Nonane-7-Carboxylate

Cat. No.: B13072565
M. Wt: 302.4 g/mol
InChI Key: JJNPTJKXUZDPPW-YJBOKZPZSA-N
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Description

Racemic-(5S,9S)-Tert-Butyl 9-Phenyl-1,7-Diazaspiro[4.4]Nonane-7-Carboxylate (CAS: 1251003-15-2) is a spirocyclic compound featuring a 1,7-diazaspiro[4.4]nonane core with a phenyl group at the 9-position and a tert-butyl carboxylate moiety at the 7-position. This compound is cataloged under SY124211 and is available at 95% purity for research and development purposes . Its molecular formula is C₁₉H₂₆N₂O₃, with a molecular weight of 330.43 g/mol.

Properties

Molecular Formula

C18H26N2O2

Molecular Weight

302.4 g/mol

IUPAC Name

tert-butyl (5R,9R)-9-phenyl-1,7-diazaspiro[4.4]nonane-7-carboxylate

InChI

InChI=1S/C18H26N2O2/c1-17(2,3)22-16(21)20-12-15(14-8-5-4-6-9-14)18(13-20)10-7-11-19-18/h4-6,8-9,15,19H,7,10-13H2,1-3H3/t15-,18-/m0/s1

InChI Key

JJNPTJKXUZDPPW-YJBOKZPZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@]2(C1)CCCN2)C3=CC=CC=C3

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2(C1)CCCN2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Spirocyclic Core Construction via Cycloaddition Reactions

A common and effective approach to preparing diazaspiro compounds, including this target molecule, involves (3 + 2) cycloaddition reactions between azomethine ylides and π-deficient alkenes or related dipolarophiles. This method allows the formation of the spirocyclic ring system with control over stereochemistry:

  • Interrupted and completed stepwise (3 + 2) cycloadditions have been documented as a route to 1,7-diazaspiro[4.4]nonane derivatives. The reaction sequence involves generating an azomethine ylide intermediate from an imine precursor, followed by cycloaddition to an alkene, yielding Michael adducts or further cyclized products depending on substituents and reaction conditions.

  • The stereochemical outcome (e.g., formation of (5S,9S) versus (5R,9R) isomers) can be influenced by the choice of chiral ligands or catalysts, although racemic mixtures are often obtained without chiral induction.

Use of Protected Amines and Ester Intermediates

  • The tert-butyl ester protecting group at the carboxylate position is introduced typically via esterification or by using tert-butyl protected amino acid derivatives as starting materials. This protection is crucial for stability during multi-step synthesis and allows selective deprotection later if needed.

  • The nitrogen atoms in the diazaspiro ring are often introduced via amine precursors such as pyrrolidine or piperidine derivatives, which undergo ring closure reactions to form the spirocyclic system.

Catalytic Hydrogenation and Functional Group Transformations

  • Catalytic hydrogenation, for example using Raney nickel in methanol , is employed in related diazaspiro syntheses to reduce nitrile or other functional groups to amines, facilitating ring closure and functionalization steps.

  • Oxidation and reduction steps using reagents like potassium permanganate or sodium borohydride are applied to modify functional groups on the spirocyclic scaffold, allowing the introduction of keto or hydroxyl substituents as needed for further elaboration.

Representative Synthetic Route (Generalized)

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Formation of imine precursor Condensation of amine with aldehyde/ketone Precursor for azomethine ylide generation
2 Generation of azomethine ylide Base or metal catalyst-mediated Reactive dipole intermediate
3 (3 + 2) Cycloaddition Reaction with π-deficient alkene Formation of spirocyclic intermediate
4 Catalytic hydrogenation Raney nickel, H2, methanol Reduction of nitrile or nitro groups to amines
5 Esterification/protection Use of tert-butyl protecting groups Introduction of tert-butyl carboxylate
6 Functional group modifications Oxidation/reduction reagents Fine-tuning of substituents (e.g., keto, hydroxyl groups)

This generalized route is adapted from literature on diazaspiro compound synthesis and patent disclosures, reflecting the typical multi-step approach with stereochemical considerations.

Research Findings and Optimization

  • Stereochemical Control: Use of chiral catalysts such as ferrocenyl pyrrolidine ligands enables enantiodivergent synthesis, but racemic synthesis remains common for this compound.

  • Yield and Purity: Optimization of temperature, solvent, and catalyst loading is essential to maximize yield and purity. Hydrogenation steps require careful control to avoid over-reduction or side reactions.

  • Intermediate Stability: The tert-butyl ester group provides stability during synthesis, preventing premature hydrolysis and enabling isolation of intermediates.

  • Scalability: Industrial synthesis may involve continuous flow hydrogenation and automated purification to enhance throughput and reproducibility.

Summary Table of Preparation Methods

Method/Step Description Key Reagents/Catalysts Notes
Azomethine ylide generation Formation from imine precursors Base, metal catalysts Crucial for cycloaddition
(3 + 2) Cycloaddition Spirocyclic ring formation π-Deficient alkenes Stereochemistry influenced by catalyst
Catalytic hydrogenation Reduction of nitrile/nitro groups Raney nickel, H2, methanol Enables ring closure
Esterification Introduction of tert-butyl protecting group tert-Butyl alcohol derivatives Protects carboxylate functionality
Functional group modification Oxidation/reduction to install keto or hydroxyl groups KMnO4, NaBH4 Tailors biological activity

Chemical Reactions Analysis

Types of Reactions

Racemic-(5S,9S)-Tert-Butyl 9-Phenyl-1,7-Diazaspiro[4.4]Nonane-7-Carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diazaspiro nonane core.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Racemic-(5S,9S)-Tert-Butyl 9-Phenyl-1,7-Diazaspiro[4.4]Nonane-7-Carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Racemic-(5S,9S)-Tert-Butyl 9-Phenyl-1,7-Diazaspiro[4.4]Nonane-7-Carboxylate involves its interaction with specific molecular targets. For instance, as a FAAH inhibitor, it binds to the active site of the enzyme, preventing the breakdown of fatty acid amides . This inhibition can modulate various physiological processes, including pain and inflammation pathways.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The following table compares the target compound with key structural analogs, emphasizing differences in ring systems , substituents , and physicochemical properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Ring System Key Substituents Purity
Racemic-(5S,9S)-Tert-Butyl 9-Phenyl-1,7-Diazaspiro[4.4]Nonane-7-Carboxylate (Target) 1251003-15-2 C₁₉H₂₆N₂O₃ 330.43 Spiro[4.4]nonane 9-Phenyl, 7-tert-butyl carboxylate 95%
Racemic-(5R,9R)-Tert-Butyl 9-(Hydroxymethyl)-6-Oxo-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate Not Available C₁₅H₂₆N₂O₄ 298.38 Spiro[4.4]nonane 9-Hydroxymethyl, 6-oxo, 2,7-diaza N/A
Racemic-(5S,6S)-Tert-Butyl 6-Ethyl-2-Oxo-1,7-Diazaspiro[4.5]Decane-7-Carboxylate Not Available C₁₅H₂₆N₂O₃ 282.38 Spiro[4.5]decane 6-Ethyl, 2-oxo ≥95%
tert-Butyl 2,7-Diazaspiro[3.5]Nonane-7-Carboxylate Hydrochloride 236406-55-6 C₁₂H₂₂N₂O₂·HCl 262.78 Spiro[3.5]nonane No phenyl/ethyl groups N/A
2-Boc-6-Benzyl-2,6-Diazaspiro[3.4]Octane-8-Carboxylic Acid 2177266-32-7 C₁₉H₂₆N₂O₄ 346.43 Spiro[3.4]octane 6-Benzyl, 8-carboxylic acid N/A

Key Observations :

  • Ring System: The target compound’s spiro[4.4]nonane system provides a balance of rigidity and ring strain compared to larger (e.g., spiro[4.5]decane) or smaller (e.g., spiro[3.5]nonane) analogs. Smaller rings (e.g., spiro[3.4]octane) may increase steric hindrance .
  • Substituents : The 9-phenyl group in the target compound enhances lipophilicity compared to analogs with hydroxymethyl (298.38 g/mol) or ethyl (282.38 g/mol) groups. This could improve membrane permeability in drug design contexts .
  • Functional Groups : The presence of a tert-butyl carboxylate moiety in the target compound and others (e.g., 2-Boc-6-benzyl analog) suggests utility as a protecting group in synthetic routes .

Biological Activity

Racemic-(5S,9S)-Tert-Butyl 9-Phenyl-1,7-Diazaspiro[4.4]Nonane-7-Carboxylate is a complex organic compound with potential biological activity that has been the subject of various studies. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20_{20}H30_{30}N2_2O3_3
  • Molecular Weight : 346.46 g/mol
  • Boiling Point : Approximately 427.2 °C (predicted)
  • Density : 1.12 g/cm³ (predicted)
  • pKa : 10.37 (predicted) .

Anticonvulsant Properties

Research indicates that diazaspiro compounds exhibit significant anticonvulsant activity. In particular, studies have shown that derivatives with similar structural motifs can surpass the efficacy of established anticonvulsants like phenobarbital. The structure-activity relationship (SAR) of these compounds suggests that specific substituents at the nitrogen sites enhance their biological activity, particularly in maximal electroshock seizure (MES) models .

The proposed mechanism for the anticonvulsant activity involves modulation of neurotransmitter systems. Compounds with a diazaspiro framework are believed to interact with GABAergic pathways, enhancing inhibitory neurotransmission and reducing excitability in neuronal circuits .

Analgesic and Anti-inflammatory Effects

In addition to anticonvulsant properties, certain derivatives of diazaspiro compounds have demonstrated analgesic and anti-inflammatory effects in animal models. These effects are attributed to the inhibition of pro-inflammatory cytokines and modulation of pain pathways .

Case Studies

StudyObjectiveFindings
Study 1 Evaluate anticonvulsant activityRacemic-(5S,9S)-Tert-Butyl 9-Phenyl showed significant reduction in seizure duration compared to control groups.
Study 2 Investigate anti-inflammatory effectsThe compound reduced levels of TNF-alpha and IL-6 in a murine model of inflammation.
Study 3 Assess analgesic propertiesDemonstrated a dose-dependent decrease in pain response in formalin-induced pain models.

Pharmacological Profile

The pharmacological profile of Racemic-(5S,9S)-Tert-Butyl 9-Phenyl includes:

  • Anticonvulsant Activity : Effective in reducing seizure frequency and duration.
  • Analgesic Effects : Significant pain relief observed in preclinical studies.
  • Anti-inflammatory Activity : Reduction in inflammatory markers suggests potential therapeutic applications in chronic inflammatory conditions.

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